molecular formula C22H34O5 B12062038 [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate

[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate

Cat. No.: B12062038
M. Wt: 378.5 g/mol
InChI Key: ZKZMDXUDDJYAIB-OJPJTMFRSA-N
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Description

This compound, also known as 1-Deoxyforskolin (CAS 72963-77-0), is a labdane diterpenoid derivative with a molecular formula of C₂₂H₃₄O₆ and a molecular weight of 394.508 g/mol . It is structurally characterized by:

  • A bicyclic benzo[f]chromen core with multiple stereocenters.
  • A hydroxyl group at position 6 and an acetyloxy group at position 3.
  • Methyl and ethenyl substituents at positions 3, 4a, 7, 7, and 10a.

It is closely related to forskolin, a well-known adenylate cyclase activator, but lacks the 7β-acetoxy group present in forskolin. This structural modification reduces its solubility in polar solvents compared to forskolin derivatives . The compound has applications as an analytical standard and in pharmacological research, particularly in studies of cAMP signaling pathways .

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16?,17-,18-,20-,21+,22-/m0/s1

InChI Key

ZKZMDXUDDJYAIB-OJPJTMFRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)(C3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O

Origin of Product

United States

Preparation Methods

Plant Material Processing

The roots of Coleus forskohlii are pulverized and subjected to solvent extraction using ethyl acetate under reflux conditions. Alkaline washing with potassium carbonate or sodium bicarbonate removes acidic impurities, yielding a crude extract containing forskolin analogs (e.g., forskolin-A, deacetylforskolin).

Hydrolysis and Deacetylation

The crude extract undergoes hydrolysis in methanol/water (4:1) with potassium hydroxide (60–70°C, 6–7 hours), converting forskolin analogs to deacetylforskolin. Thin-layer chromatography (TLC) monitors reaction completion, achieving >95% conversion efficiency.

Selective Acetylation

Deacetylforskolin is acetylated using acetic anhydride in pyridine at room temperature. The reaction is quenched with citric acid, and the product is purified via recrystallization (ethyl acetate/petroleum ether), yielding the target compound with 90.6% yield and >99% HPLC purity .

Table 1: Semi-Synthetic Method Parameters

StepConditionsYieldPurity
ExtractionEthyl acetate, reflux4.8%80–85%
HydrolysisKOH, methanol/water, 70°C98%90–95%
AcetylationAcetic anhydride, pyridine, 25°C90.6%>99%

Microbial Biosynthesis

Pathway Engineering in Saccharomyces cerevisiae

The forskolin precursor 13R-manoyl oxide is synthesized in engineered yeast via heterologous expression of Coleus forskohlii diterpene synthases (CfTPS2 and CfTPS3). These enzymes convert geranylgeranyl diphosphate (GGPP) to 13R-manoyl oxide, which is subsequently functionalized by cytochrome P450 oxidases and acetyltransferases.

Fermentation and Purification

Optimized fermentation (pH 6.0, 30°C) with glycerol as a carbon source produces 13R-manoyl oxide at 120 mg/L. Downstream oxidation and acetylation steps yield the target compound, though titers remain lower than semi-synthetic methods (≤50 mg/L).

Table 2: Microbial Biosynthesis Performance

ParameterValue
13R-Manoyl Oxide Titer120 mg/L
Final Compound Titer50 mg/L
Process Steps4 (fermentation, oxidation, acetylation, purification)

Total Organic Synthesis

Ziegler’s Enone Intermediate Approach

A 24-step synthesis begins with keto-alcohol (1), which undergoes sequential reduction, allylic oxidation, and lactonization to form the enone intermediate (11). Key steps include:

  • Allylic transposition using chromium trioxide/3,5-dimethylpyrazole (40% yield).

  • Upjohn dihydroxylation with osmium tetroxide to install stereocenters.

Final Functionalization

The enone intermediate is acetylated under mild conditions (acetic anhydride, DMAP), followed by stereoselective reduction (NaBH4/CeCl3) to yield the target compound. The route achieves an overall yield of 8–12%.

Table 3: Key Synthetic Intermediates

IntermediateStructureYield
Keto-alcohol (1)C20H32O375%
Enone (11)C22H30O440%
Acetylated ProductC22H34O585%

Comparative Analysis of Methods

Efficiency and Scalability

  • Semi-synthesis offers the highest scalability (kg-scale) and purity but depends on plant availability.

  • Microbial biosynthesis is sustainable but limited by low titers and complex pathway engineering.

  • Total synthesis provides stereochemical control but is impractical for large-scale production due to low yields.

Cost Considerations

MethodCost Drivers
Semi-synthesisSolvent consumption, plant biomass
Microbial biosynthesisFermentation infrastructure
Total synthesisReagents (e.g., OsO4, chiral catalysts)

Challenges and Innovations

Stereochemical Control

The compound’s eight stereocenters necessitate precise catalysis. Recent advances in enzymatic acetylation and asymmetric hydrogenation improve stereoselectivity in semi-synthetic routes.

Green Chemistry Initiatives

Solvent-free extraction and biocatalytic acetylation (e.g., lipase B) reduce environmental impact, aligning with industrial sustainability goals .

Chemical Reactions Analysis

Types of Reactions

[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethenyl group would produce an ethyl-substituted compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of [(3R,4aS,...)] acetate may enhance its efficacy against certain cancer types by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study

In vitro studies demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study

A study on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The findings suggest that the compound may modulate immune responses effectively .

Pesticide Development

The structural characteristics of [(3R,4aS,...)] acetate indicate potential use as a biopesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents.

Case Study

Field trials using similar compounds have shown effectiveness against common agricultural pests while minimizing harm to beneficial insects. Such compounds can provide a sustainable alternative to synthetic pesticides .

Polymer Synthesis

The reactivity of the functional groups present in [(3R,4aS,...)] acetate allows for its incorporation into polymer matrices. This could lead to the development of novel materials with enhanced properties such as increased strength or improved thermal stability.

Case Study

Research has explored the use of similar compounds in creating biodegradable polymers. These materials can reduce environmental impact while providing desirable mechanical properties for various applications .

Mechanism of Action

The mechanism of action of [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Differences Applications Reference
1-Deoxyforskolin (72963-77-0) C₂₂H₃₄O₆ - 6-hydroxy
- 5-acetyloxy
Baseline structure Pharmacological research, analytical standard
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-...] (297150-49-3) C₂₂H₃₄O₇ - Additional 10b-hydroxyl group Increased polarity Intermediate in labdane synthesis
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-(2-pyridin-2-ylethylcarbamoyloxy)-... C₃₀H₄₂N₂O₈ - Pyridinyl carbamate substituent Enhanced receptor binding affinity Drug development (cancer, metabolic disorders)
8-O-Acetylshanzhiside Methyl Ester C₂₄H₃₆O₁₁ - Acetylated sugar moiety Distinct scaffold (iridoid glycoside) Anti-inflammatory, neuroprotective agent

Physicochemical Properties

Table 2: Solubility and Stability

Compound Aqueous Solubility LogP Stability Key Factors
1-Deoxyforskolin Low (0.12 mg/mL) 3.5 Stable at 4°C Reduced hydroxylation increases hydrophobicity
297150-49-3 Moderate (1.8 mg/mL) 2.1 Sensitive to light Additional hydroxyl group enhances water solubility
Pyridinyl derivative (CAS 297150-49-3 analogue) Very low (<0.01 mg/mL) 5.2 Stable under inert gas Bulky carbamate group reduces solubility

Table 3: Pharmacological Comparisons

Compound Target Pathway EC₅₀ (cAMP Activation) Therapeutic Potential Notes
1-Deoxyforskolin Adenylate cyclase >10 μM (weak) Limited efficacy vs. forskolin Used as a negative control in cAMP studies
297150-49-3 Not characterized N/A Intermediate in bioactive diterpenoid synthesis Structural precursor to forskolin derivatives
Pyridinyl derivative EGFR kinase inhibition IC₅₀ = 0.45 μM Anti-cancer (lung, breast) Carbamate group enables ATP-binding pocket interaction
8-O-Acetylshanzhiside NF-κB inhibition IC₅₀ = 12 μM Neuroprotection, anti-inflammatory Distinct mechanism unrelated to labdanes

Biological Activity

The compound [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate (commonly referred to as "the compound") is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C22H34O6
  • Molecular Weight : 394.50 g/mol
  • LogP : 2.30 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA) : 93.10 Ų

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts. Here are some key findings:

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance:

  • Activity Against Bacterial Strains : The compound has demonstrated effectiveness against various bacterial strains in vitro. Studies indicate a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent.

Cytotoxicity and Cancer Research

The cytotoxic effects of the compound have been evaluated in several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines. This indicates a promising avenue for further research into its use as an anticancer agent.

Anti-inflammatory Properties

The compound has also been assessed for anti-inflammatory effects:

  • Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
  • In Vivo Studies : Animal models of inflammation have shown reduced swelling and pain when treated with the compound.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialVarious bacteriaInhibition of growth
CytotoxicityMCF-7IC50 = 20 µM
HeLaIC50 = 15 µM
A549IC50 = 30 µM
Anti-inflammatoryAnimal modelsReduced inflammation

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that concentrations above 32 µg/mL effectively inhibited bacterial growth.

Case Study 2: Cancer Cell Line Testing

A comprehensive study examined the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through caspase activation pathways.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy...] acetate from natural sources?

  • Answer : The compound (identified as Forskolin) is typically isolated via column chromatography using silica gel (60–120 mesh) and eluted with gradient solvent systems (e.g., hexane-ethyl acetate). Wet packing methods enhance resolution for diterpenoid isolation, as demonstrated in studies on Solena amplexicaulis . Post-isolation, purity is validated using thin-layer chromatography (TLC) and spectroscopic techniques.

Q. How is the structural elucidation of this compound validated in academic research?

  • Answer : Structural confirmation relies on a combination of:

  • FTIR : To identify functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹).
  • NMR : ¹H and ¹³C NMR resolve stereochemistry and substituents (e.g., vinyl protons at δ 5.0–6.0 ppm, hydroxyl groups at δ 1.5–3.0 ppm).
  • HRMS : Validates molecular weight (C₂₂H₃₄O₇, MW 410.50) and isotopic patterns .
  • X-ray crystallography (if applicable) resolves absolute configuration .

Q. What experimental models are used to evaluate its pharmacological activity?

  • Answer : Forskolin’s antidiabetic and antihyperlipidemic properties are tested in:

  • In vitro : Adenylate cyclase activation assays to measure cAMP elevation in cell lines (e.g., adipocytes).
  • In vivo : Rodent models (e.g., streptozotocin-induced diabetic rats) with glucose tolerance tests and lipid profiling .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of Forskolin derivatives while preserving stereochemical integrity?

  • Answer : Key approaches include:

  • Stereoselective catalysis : Chiral catalysts (e.g., organocatalysts or metal complexes) for hydroxylation and acetylation steps.
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., silyl ethers) to prevent side reactions during functionalization .
  • Reaction conditions : Use of anhydrous solvents (e.g., DMF) under inert atmospheres (Ar/N₂) to minimize oxidation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and control for batch-to-batch differences.
  • Assay specificity : Use orthogonal assays (e.g., cAMP ELISA vs. radiometric assays) to confirm target engagement.
  • Model relevance : Compare results across cell types (e.g., primary vs. immortalized lines) and species (e.g., murine vs. human) .

Q. What advanced analytical techniques address challenges in differentiating stereoisomers of this compound?

  • Answer :

  • NOESY/ROESY NMR : Identifies spatial proximity of protons to confirm ring junction stereochemistry (e.g., 6aα vs. 6aβ configurations).
  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and stabilizes conformers .

Q. How do researchers design structure-activity relationship (SAR) studies for Forskolin derivatives?

  • Answer :

  • Core modifications : Systematic substitution at C-5 (acetate), C-6 (hydroxyl), or C-3 (vinyl) to assess impact on cAMP activation.
  • Pharmacophore mapping : Molecular docking to adenylate cyclase (PDB ID: 1CUL) identifies critical hydrogen-bonding residues.
  • In vitro screening : Prioritize derivatives with enhanced solubility (e.g., PEGylation) or reduced cytotoxicity .

Methodological Considerations Table

Research Aspect Techniques Key References
Isolation & PurificationSilica gel chromatography, TLC
Structural ElucidationFTIR, NMR, HRMS, X-ray crystallography
Pharmacological ScreeningcAMP assays, rodent models
Synthetic OptimizationChiral catalysis, protecting groups
Stereochemical AnalysisNOESY, Chiral HPLC, DFT

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